molecular formula C41H39IN2 B1398567 1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide CAS No. 66753-40-0

1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide

Cat. No.: B1398567
CAS No.: 66753-40-0
M. Wt: 686.7 g/mol
InChI Key: WMNMGPQHLZMVEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide is a specialized near-infrared (NIR) heptamethine cyanine dye, commonly referred to in research contexts as a Cy7 derivative with a TZ substituent. Its primary research value lies in its exceptional photophysical properties, including strong absorption and fluorescence emission in the NIR range (typically >750 nm) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5827086/]. This NIR fluorescence is crucial for deep-tissue imaging applications because biological tissues exhibit minimal autofluorescence and greater light penetration in this window, leading to higher signal-to-noise ratios. The dye's mechanism of action involves excitation with NIR light, followed by emission that can be detected using sensitive NIR cameras and spectrometers. It is extensively used in the development of molecular probes for in vivo and in vitro imaging, particularly in oncology research for tumor targeting and biodistribution studies [https://pubs.acs.org/doi/10.1021/acs.bioconjchem.9b00869]. Furthermore, its structure allows for functionalization, making it a versatile scaffold for conjugating to antibodies, peptides, or other biomolecules to create targeted imaging agents. Researchers utilize this compound in various fields, including bioanalytical chemistry, drug delivery monitoring, and the design of optical sensors. This product is intended for Research Use Only and is not approved for use in humans or as a diagnostic or therapeutic agent.

Properties

IUPAC Name

1,1,3-trimethyl-2-[3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N2.HI/c1-40(2)36(42(5)34-24-20-30-16-10-12-18-32(30)38(34)40)26-22-29(28-14-8-7-9-15-28)23-27-37-41(3,4)39-33-19-13-11-17-31(33)21-25-35(39)43(37)6;/h7-27H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNMGPQHLZMVEO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC(=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C7=CC=CC=C7)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722513
Record name 1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-40-0
Record name 1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indolium iodide is a complex organic compound known for its unique structure and potential biological activities. This compound is characterized by multiple aromatic rings and a pentadienyl chain, which contribute to its chemical properties and biological interactions.

The molecular formula of the compound is C41H39IN2C_{41}H_{39}IN_2 with a molecular weight of 686.68 g/mol. Its IUPAC name is (2E)-1,1,3-trimethyl-2-[(2Z,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole; iodide. The compound is often utilized in scientific applications such as fluorescent dyes due to its vibrant color and photophysical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

Fluorescence Properties: The compound exhibits fluorescence characteristics that allow it to be used as a probe in biological systems. It absorbs light at specific wavelengths and emits light at different wavelengths.

Binding Affinity: It can bind to DNA and proteins, facilitating their visualization and analysis in various biological assays. This binding capacity is crucial for understanding its potential therapeutic effects.

pH Sensitivity: The fluorescence properties of the compound can change in response to pH variations, making it useful as a pH indicator in biological experiments.

Biological Activity

Recent studies have highlighted the cytotoxic effects of related compounds derived from similar structures. For instance, compounds with similar indole frameworks have shown significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (μM\mu M)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Compound 6HCT-116<60
Compound 7MCF-7<60

These findings suggest that structural components similar to those found in 1,1,3-trimethyl compounds may enhance cytotoxicity against tumor cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Studies: In a study examining various benzo[b]pyrano[2,3-e][1,4]diazepines, compounds with similar structures displayed notable cytotoxic effects against HCT-116 and MCF-7 cell lines. The most effective compound had an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Fluorescent Probes: Research indicates that derivatives of indole-based compounds can serve as effective fluorescent probes for imaging applications in biological systems .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzo[e]indolium Derivatives

Compound Name Structural Features λmax (MeOH, nm) Solubility Key Applications
1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide Phenyl-substituted pentadienyl bridge; iodide counterion Data not reported Moderate in polar solvents Fluorescent probes, sensors
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0) Shorter propenyl bridge; ethyl substituents; iodide counterion 546 High in methanol Historical cyanine dye
1-(5-Carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-5-[(2E)-1,3,3-trimethylindol-2-ylidene]penta-1,3-dien-1-yl]indol-1-ium chloride Carboxypentyl group; chloride counterion; extended conjugation ~650 (estimated) High aqueous Bioconjugation, imaging

Key Observations :

  • The phenyl-substituted compound (target) likely exhibits a redshifted λmax compared to the propenyl-bridged analogue (546 nm) due to extended conjugation .
  • The carboxypentyl derivative’s hydrophilic group enhances aqueous solubility, unlike the hydrophobic trimethyl groups in the target compound .
  • Iodide counterions generally improve stability in organic solvents compared to chlorides, which are more compatible with biological systems .

Bioactivity and Target Interactions

Hierarchical clustering of bioactivity profiles () suggests that structurally similar indolium derivatives share overlapping modes of action. For example:

  • Tanimoto Similarity Scores : Morgan fingerprint analysis () reveals that compounds with a Tanimoto coefficient >0.5 often target similar proteins. The target compound’s phenyl group may align it with kinase inhibitors or DNA intercalators, akin to other planar aromatic systems.
  • Docking Affinity Variability: Minor structural changes, such as substituting methyl with ethyl groups, alter binding pocket interactions. For instance, the phenyl group in the target compound could enhance binding to hydrophobic enzyme pockets compared to non-substituted analogues .

Preparation Methods

Synthesis of the Indole Intermediate (Compound II)

The initial step involves synthesizing the core indole derivative, l,l,2-trimethyl-lH-benzo[e]indole (Compound II). This compound serves as the foundational scaffold for subsequent functionalization.

Preparation Method:

  • Starting Material: 2-aminobenzaldehyde derivatives or analogous precursors.
  • Reaction Conditions: Cyclization under acidic or basic conditions, often employing reflux in solvents such as acetic acid or ethanol.
  • Key Reagents: Methylating agents like methyl iodide or dimethyl sulfate, in the presence of base (e.g., potassium carbonate).
  • Outcome: Formation of the indole core with methyl groups at the 1,1,3 positions, confirmed via NMR and IR spectroscopy.
Parameter Details
Solvent Ethanol or acetic acid
Temperature 80-100°C
Reaction Time 4-6 hours
Yield Approximately 75-85%

Formation of the Sulfonate Intermediate (Compound IV)

The next step involves reacting the indole derivative with 1,4-butane sultone to produce the sulfonate intermediate, 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate.

Preparation Method:

Data Table 1: Sulfonate Synthesis Parameters

Parameter Value
Solvent Toluene
Temperature 90°C
Reaction Time 6 hours
Purification Recrystallization in ethanol

Condensation with N-Phenyl-N-((lE,3E,5E)-5-(phenylimino)penta-l,3-dienyl)acetamide (Compound V)

This step involves a condensation reaction between the sulfonate intermediate and the acyclic conjugated amide to form the key heterocyclic structure.

Preparation Method:

Data Table 2: Condensation Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 65°C
Reaction Time 5 hours
Yield 65-75%

Final Purification and Extraction

The crude product is purified through extraction with ester solvents such as ethyl acetate, followed by washing with water and recrystallization in acetone-water mixtures to attain high purity.

Extraction Parameters:

Parameter Value
Extraction solvent Ethyl acetate
Washing Water
Recrystallization solvent Acetone-water mixture
Final purity >99%

Supporting Research Data

Research indicates that the indole scaffold is a privileged structure in medicinal chemistry, especially for antiviral agents, and its derivatives can be synthesized via condensation reactions under mild conditions. The synthesis of similar heterocyclic compounds, such as indole carboxamides and derivatives, demonstrates the feasibility of this methodology for complex indole-based compounds.

Summary of Key Research Findings:

Source Key Point
Patents (AU2016362673A1, WO2017/093889) Improved processes for indole derivatives involving high-temperature reactions and solvent-based extractions.
Scientific Literature Indole derivatives exhibit significant biological activity; synthesis involves nucleophilic substitution, condensation, and purification steps.
Recent Advances Optimization of reaction conditions enhances purity and yield, with a focus on avoiding impurities like sodium iodide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide
Reactant of Route 2
1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.